2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester
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Overview
Description
2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester is a fluorinated organic compound known for its high reactivity and selectivity. It is a yellow liquid with a molecular weight of 267.63 g/mol . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester typically involves the chlorination of 2-chloromethyl-6-trifluoromethyl-nicotinic acid. One common method is the reaction of 2-chloromethyl-6-trifluoromethyl-nicotinic acid with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form alcohols or other reduced forms
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid esters, while oxidation can produce nicotinic acids .
Scientific Research Applications
2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It is employed in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-trifluoromethyl-nicotinic acid: Similar in structure but lacks the ethyl ester group.
2-Chloro-5-methylpyridine: Another chlorinated pyridine derivative with different substituents.
2-Chloro-5-(chloromethyl)pyridine: Contains additional chlorine atoms, leading to different reactivity
Uniqueness
2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester is unique due to its combination of a chloromethyl group and a trifluoromethyl group on the nicotinic acid backbone. This unique structure imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)6-3-4-8(10(12,13)14)15-7(6)5-11/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCFLPOPQPQINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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